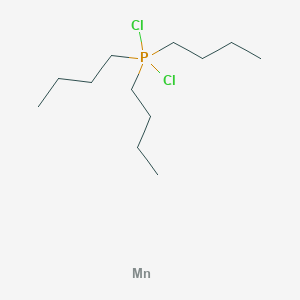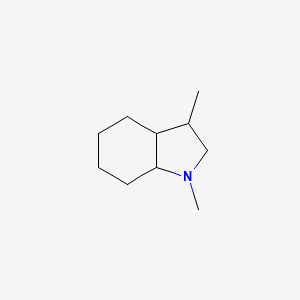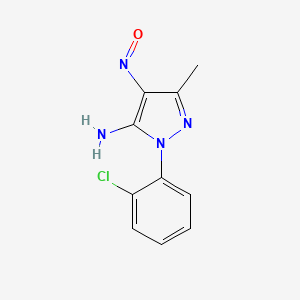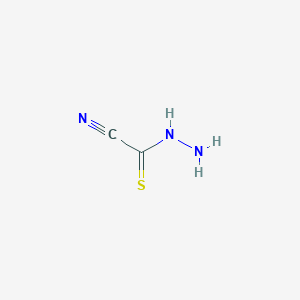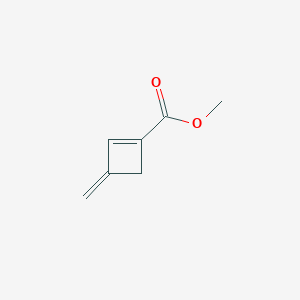![molecular formula C13H10N4S B14422871 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline CAS No. 82855-23-0](/img/structure/B14422871.png)
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings This compound is particularly interesting due to its structural features, which include a benzothiazole moiety and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (HNO2). The resulting diazonium salt is then coupled with a benzothiazole derivative to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes, including this compound, is often performed using continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored textiles, inks, and plastics.
Mécanisme D'action
The mechanism of action of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are primarily related to oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is unique due to its specific combination of a benzothiazole moiety and an azo group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
Propriétés
Numéro CAS |
82855-23-0 |
|---|---|
Formule moléculaire |
C13H10N4S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
4-(2,1-benzothiazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H10N4S/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H,14H2 |
Clé InChI |
HUMLOFGVHAZOHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(SN=C2C=C1)N=NC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
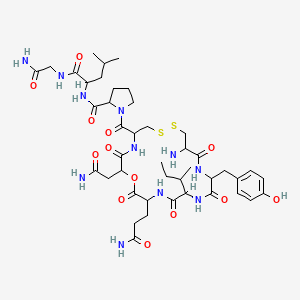
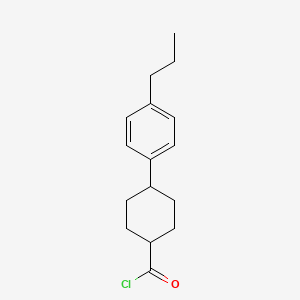
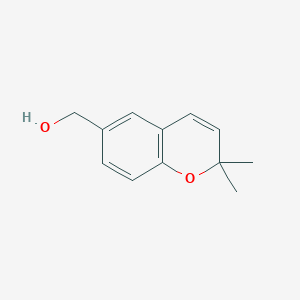
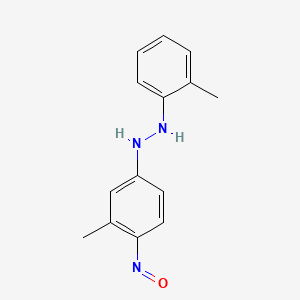
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
